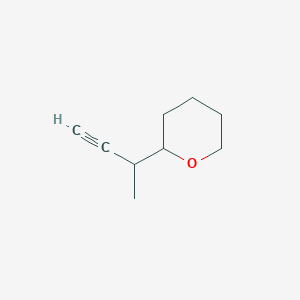![molecular formula C15H26O2 B8642841 2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE CAS No. 72183-74-5](/img/structure/B8642841.png)
2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl(1,1’-bicyclohexyl)-2-yl acetate is an organic compound with the molecular formula C15H26O2 It is a derivative of bicyclohexyl, where a methyl group is attached to one of the cyclohexyl rings, and an acetate group is attached to the same carbon as the methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl(1,1’-bicyclohexyl)-2-yl acetate typically involves the esterification of 2-Methyl(1,1’-bicyclohexyl)-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl(1,1’-bicyclohexyl)-2-yl acetate may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or solid acid catalysts may be used to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl(1,1’-bicyclohexyl)-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Hydrolysis: 2-Methyl(1,1’-bicyclohexyl)-2-ol and acetic acid.
Oxidation: Depending on the conditions, products may include 2-Methyl(1,1’-bicyclohexyl)-2-carboxylic acid or 2-Methyl(1,1’-bicyclohexyl)-2-one.
Reduction: 2-Methyl(1,1’-bicyclohexyl)-2-ol.
Wissenschaftliche Forschungsanwendungen
2-Methyl(1,1’-bicyclohexyl)-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound may be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research may focus on its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl(1,1’-bicyclohexyl)-2-yl acetate depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The acetate group can be hydrolyzed to release the active alcohol, which may then exert its effects through various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl(1,1’-bicyclohexyl)-2-ol: The corresponding alcohol, which can be used as a precursor in the synthesis of the acetate.
1,1’-Bicyclohexyl-2-yl acetate: A similar compound where the methyl group is not present.
2-Methylbicyclohexyl: A related compound without the acetate group.
Uniqueness
2-Methyl(1,1’-bicyclohexyl)-2-yl acetate is unique due to the presence of both a methyl group and an acetate group on the bicyclohexyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
72183-74-5 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
(2-cyclohexyl-1-methylcyclohexyl) acetate |
InChI |
InChI=1S/C15H26O2/c1-12(16)17-15(2)11-7-6-10-14(15)13-8-4-3-5-9-13/h13-14H,3-11H2,1-2H3 |
InChI-Schlüssel |
BFMHEASWINLVIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(CCCCC1C2CCCCC2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,3,3-Trimethyl-3H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8642764.png)



![1,4,8-Trioxaspiro[4.5]decane](/img/structure/B8642787.png)









